

Long-Term Endometrial Safety of Fezolinetant: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fezolinetant

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A deep dive into the 52-week clinical trial data reveals a favorable endometrial safety profile for the non-hormonal VMS treatment, **fezolinetant**. This guide provides a comprehensive comparison with alternative therapies, supported by detailed experimental protocols and quantitative data, to inform researchers, scientists, and drug development professionals.

Fezolinetant, a neurokinin-3 receptor (NK3R) antagonist, has emerged as a novel non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause. A critical aspect of its long-term viability is its safety profile concerning the endometrium, a key consideration for any therapy used in postmenopausal women. This guide synthesizes data from the pivotal 52-week SKYLIGHT 4 trial and compares it with long-term data from other relevant therapies, including another NK3R antagonist (elinzanetant), a gonadotropin-releasing hormone (GnRH) antagonist (elagolix), and a selective estrogen receptor modulator (SERM) in combination with conjugated estrogens (bazedoxifene).

Comparative Analysis of Long-Term Endometrial Safety

The long-term endometrial safety of **fezolinetant** was primarily established in the SKYLIGHT 4 study, a 52-week, randomized, placebo-controlled, double-blind Phase 3 trial.^{[1][2][3]} The findings from this study, alongside data from trials of comparator drugs, are summarized below to provide a clear comparison of key endometrial safety endpoints.

Treatment	Trial(s)	Duration	Incidence of Endometrial Hyperplasia	Incidence of Endometrial Carcinoma	Change in Endometrial Thickness
Fezolinetant (45 mg)	SKYLIGHT 4	52 weeks	0.5% (1 in 203 participants) [1]	0%[1]	No significant difference from placebo[4]
Fezolinetant (30 mg)	SKYLIGHT 4	52 weeks	0%[1]	0.5% (1 in 210 participants) [1]	No significant difference from placebo[4]
Placebo	SKYLIGHT 4	52 weeks	0%[1]	0%[1]	-
Elinzanetant (120 mg)	OASIS 3	52 weeks	No incidences reported[5][6][7]	No incidences reported[5][6][7]	Not specified
Elagolix (150 mg QD & 200 mg BID)	Elaris EM-III & EM-IV	12 months	No adverse endometrial findings reported[8]	No adverse endometrial findings reported[8]	Not specified
Bazedoxifene (20 mg) / CE (0.45 & 0.625 mg)	SMART-4 & SMART-5	12 months	<1% incidence[1][9][10]	Not specified	Not specified

Detailed Experimental Protocols for Endometrial Safety Assessment

A thorough understanding of the methodologies used to assess endometrial safety is crucial for interpreting the clinical trial data. The following sections detail the protocols from the respective long-term safety studies.

Fezolinetant (SKYLIGHT 4 Trial)

The SKYLIGHT 4 trial employed a rigorous protocol for monitoring endometrial health over 52 weeks.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Screening: All participants with a uterus underwent a transvaginal ultrasound (TVU) and a suction endometrial biopsy at screening.[\[1\]](#)
- End-of-Study Assessment: A repeat TVU and endometrial biopsy were performed at week 52 or at an early discontinuation visit.[\[1\]](#)
- Unscheduled Biopsies: Endometrial biopsies were also mandated in all cases of uterine bleeding that occurred during the treatment period.[\[1\]](#)
- Pathological Review: Endometrial biopsy samples were independently read by three pathologists.[\[2\]](#)

Elinzanetant (OASIS 3 Trial)

The 52-week OASIS 3 trial for elinzanetant also included comprehensive endometrial safety monitoring.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[11\]](#)

- Baseline and End-of-Treatment Assessments: Endometrial safety was evaluated through TVU and endometrial biopsies conducted at baseline and at the end of the 52-week treatment period.[\[6\]](#)
- Independent Pathologist Review: Biopsy samples were evaluated independently by three masked external pathologists.[\[6\]](#)

Elagolix (Elaris EM-III and EM-IV Extension Studies)

The 12-month extension studies for elagolix, Elaris EM-III and EM-IV, included endometrial safety as part of their assessments.[\[8\]](#)[\[12\]](#)[\[13\]](#)

- Safety Assessments: The trials included endometrial assessments as part of the overall safety evaluations.[\[8\]](#) While the specific details of the endometrial monitoring protocol are not as extensively described in the available literature as for the SKYLIGHT 4 and OASIS 3 trials, the studies reported no adverse endometrial findings.[\[8\]](#)

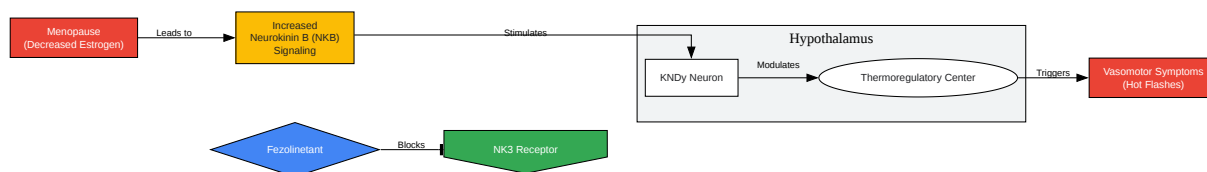
Bazedoxifene/Conjugated Estrogens (SMART Trials)

The SMART trials, which evaluated the combination of bazedoxifene and conjugated estrogens, had endometrial safety as a primary endpoint.[1][9][10][14]

- Biopsy Schedule: Endometrial biopsies were performed at screening and at 12 months.[10]
- Centralized Pathological Analysis: Biopsy samples were analyzed centrally in a blinded fashion by two primary pathologists. In cases of disagreement, a third pathologist was consulted for a final diagnosis.[10]
- Ultrasound Monitoring: Endometrial thickness was evaluated by TVU at screening and at 12 months.[10]

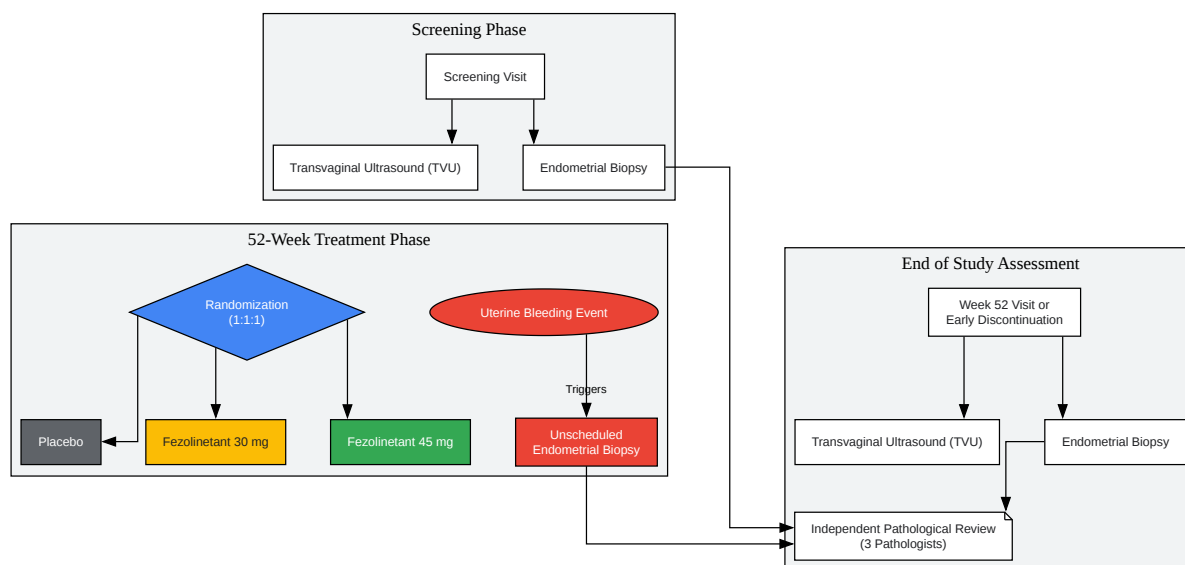
Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.



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Fezolinetant's Non-Hormonal Mechanism of Action



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SKYLIGHT 4 Endometrial Safety Assessment Workflow

Conclusion

The comprehensive 52-week data from the SKYLIGHT 4 trial demonstrates that **fezolinetant** has a favorable long-term endometrial safety profile, with low rates of endometrial hyperplasia and carcinoma that are within the pre-specified limits set by regulatory agencies.[1][15] When compared to another NK3R antagonist, elinzanetant, both appear to have a reassuring endometrial safety profile with no significant signals of concern observed in their respective

long-term studies.[5][6][7] The GnRH antagonist elagolix and the SERM/estrogen combination of bazedoxifene/CE also show favorable endometrial safety outcomes in their long-term studies, providing alternative therapeutic options with different mechanisms of action.[1][8][9][10] The rigorous endometrial safety monitoring protocols implemented in these trials, particularly the SKYLIGHT 4 and OASIS 3 studies, provide a high degree of confidence in the reported outcomes. For researchers and drug development professionals, these findings are crucial for positioning **fezolinetant** within the landscape of treatments for menopausal vasomotor symptoms and for designing future studies in this therapeutic area.

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References

- 1. pfizer.com [pfizer.com]
- 2. Safety of Fezolinetant for Vasomotor Symptoms Associated With Menopause: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase III SKYLIGHT 4 trial of ESN 364 meets the primary endpoint in menopause symptoms | medthority.com [medthority.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Data from Phase III study OASIS 3 support efficacy and long-term safety of investigational compound elinzanetant in the treatment of moderate to severe vasomotor symptoms | Bayer United States [bayer.com]
- 6. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contemporaryobgyn.net [contemporaryobgyn.net]
- 8. Long-Term Outcomes of Elagolix in Women With Endometriosis: Results From Two Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of bazedoxifene/conjugated estrogens on endometrial safety and bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Study Details Page [abbvieclinicaltrials.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov:443]
- 14. Effects of bazedoxifene/conjugated estrogens on the endometrium and bone: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are the effects of fezolinetant on the endometrium? [astellasanswers.com]
- To cite this document: BenchChem. [Long-Term Endometrial Safety of Fezolinetant: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607441#validating-the-long-term-endometrial-safety-of-fezolinetant]

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